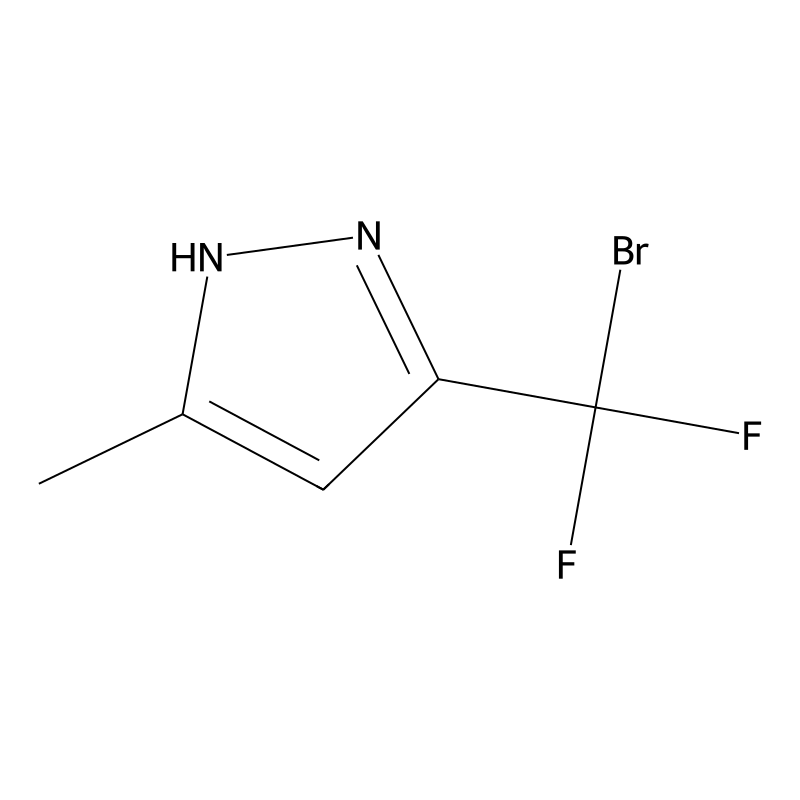

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthetic Applications of Ethyl 3‐Bromodifluoromethyl‐3‐benzyloxy‐acrylate

Field: Organic Chemistry

Results: The results of these reactions lead to the synthesis of new hydroxy esters.

Fluorosulfonyl Radicals

Field: Organic Synthesis, Chemical Biology, Drug Discovery, and Materials Science.

Summary: Sulfonyl fluorides have found widespread applications in these fields.

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromodifluoromethyl group and a methyl group. This compound is notable for its unique chemical structure, which imparts distinctive properties that can be exploited in various scientific fields. The presence of the bromodifluoromethyl group enhances its reactivity and stability, making it an interesting candidate for further research and application in organic synthesis and medicinal chemistry.

There is no known mechanism of action for BMMP.

- The bromine atom can be slightly toxic if ingested or inhaled.

- The fluorine atoms might contribute to the compound's irritative properties.

- Oxidation: The compound can be oxidized under specific conditions to yield various oxidized derivatives.

- Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, potentially altering its biological activity.

- Substitution: The bromodifluoromethyl group can be replaced with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The specific products formed depend on the reaction conditions and reagents utilized.

The synthesis of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group onto a pyrazole derivative. Common synthetic routes include:

- Electrophilic Difluoromethylation: This method uses bromodifluoromethyl reagents under electrophilic conditions to introduce the CF2Br group onto the pyrazole ring.

- Nucleophilic Difluoromethylation: Utilizing nucleophilic reagents to achieve desired substitutions on the pyrazole.

- Radical Difluoromethylation: Employing radical initiators to facilitate the addition of the CF2Br group to the pyrazole ring.

These methods allow for the efficient synthesis of various substituted pyrazoles and contribute to understanding their chemical properties.

3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole has potential applications in several fields:

- Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.

- Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.

- Material Science: Utilized in developing new materials with specific properties, such as improved stability and reactivity.

The versatility of this compound makes it valuable in advancing research across multiple disciplines.

The interaction studies of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole focus on its ability to engage with biological targets. Its unique substituents may enhance lipophilicity and stability, allowing it to effectively bind with enzymes or receptors. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Several compounds share structural similarities with 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole | Chlorodifluoromethyl group | Different halogen substitution affects reactivity |

| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | Trifluoromethyl group | Greater electronegativity alters chemical behavior |

| 3-(Difluoromethyl)-5-methyl-1H-pyrazole | Difluoromethyl group | Less steric hindrance compared to bromine |

The presence of the bromodifluoromethyl group in 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole distinguishes it from these analogs by providing enhanced stability and reactivity due to the larger atomic size of bromine compared to chlorine or fluorine. This uniqueness opens avenues for exploring novel

Regioselective Cyclocondensation Strategies Using Fluorinated Enones

Regioselective cyclocondensation reactions between fluorinated enones and hydrazine derivatives offer a direct route to 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole. A notable approach involves the (3+2)-cycloaddition of trifluoroacetonitrile imines with α,β-unsaturated ketones, such as chalcones, to form trans-configured 5-acylpyrazolines. Subsequent oxidation with manganese dioxide in dimethyl sulfoxide (DMSO) selectively aromatizes these intermediates into fully substituted pyrazoles, including the target compound. The reaction's regioselectivity is attributed to the electronic effects of the trifluoromethyl group, which directs nucleophilic attack to the β-position of the enone.

A complementary method employs ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate as a precursor, which undergoes cyclocondensation with monosubstituted hydrazines to yield N1-substituted-4-nitropyrazole-5-carboxylates. Solvent polarity significantly influences regioselectivity, with polar aprotic solvents like DMF favoring the formation of the 1,4-disubstituted pyrazole regioisomer.

Table 1: Regioselectivity in Cyclocondensation Reactions

| Solvent | Regioisomer Ratio (1,4:1,3) | Yield (%) |

|---|---|---|

| DMF | 9:1 | 85 |

| Toluene | 3:1 | 72 |

| Ethanol | 5:1 | 68 |

Transition Metal-Catalyzed Difluoromethylation of Pyrazole Precursors

Copper-catalyzed difluoroalkylation has emerged as a powerful tool for introducing bromodifluoromethyl groups into pyrazole scaffolds. For instance, copper(I) complexes facilitate the coupling of 5-methyl-1H-pyrazole with bromodifluoromethyl bromide (BrCF₂H) via a single-electron transfer (SET) mechanism. The reaction proceeds through the in situ generation of a difluoroalkyl radical (·CF₂Br), which abstracts a hydrogen atom from the pyrazole's methyl group, followed by bromine recombination. This method achieves moderate to high yields (60–85%) under mild conditions (40–60°C, 12–24 h).

Palladium and nickel catalysts have also been employed for C–H functionalization of pyrazoles. For example, Pd(OAc)₂-mediated coupling at the C4 position of 1-methylpyrazole with BrCF₂CO₂Et enables the introduction of the bromodifluoromethyl ester group. The use of directing groups, such as 8-aminoquinoline, enhances regiocontrol by coordinating to the metal center.

Radical-Mediated Bromodifluoromethyl Group Incorporation

Radical pathways bypass the need for pre-functionalized pyrazole derivatives. Visible-light photocatalysis with iridium complexes (e.g., Ir(ppy)₃) generates bromodifluoromethyl radicals from BrCF₂CO₂Et, which undergo addition to the pyrazole ring. Subsequent hydrogen atom transfer (HAT) or oxidation steps yield the final product. This method is particularly effective for late-stage functionalization, as demonstrated in the synthesis of 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole from 5-methyl-1H-pyrazole in 78% yield.

Microwave-assisted reactions further accelerate radical processes. For example, Cu(OAc)₂-mediated oxidative coupling under microwave irradiation reduces reaction times from hours to minutes while maintaining high selectivity.

Solvent Effects on Nucleophilic Substitution Pathways

Solvent choice critically impacts the efficiency of nucleophilic substitution reactions involving bromodifluoromethyl precursors. In DMSO, the oxidation of 5-acylpyrazolines proceeds via an acyl-retentive pathway, yielding fully substituted pyrazoles. Conversely, non-polar solvents like hexane promote deacylative oxidation, producing 1,3,4-trisubstituted derivatives. This solvent-dependent behavior is attributed to differential stabilization of intermediates: polar solvents stabilize acyl-oxygen bonds, while non-polar media favor radical fragmentation.

Table 2: Solvent-Dependent Product Distribution

| Solvent | Product Type | Yield (%) |

|---|---|---|

| DMSO | 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole | 89 |

| Hexane | 1,3,4-Trisubstituted pyrazole | 76 |

| THF | Mixed products | 65 |

Base strength also modulates reactivity. Sodium hydride in THF deprotonates the pyrazole nitrogen, enhancing nucleophilic attack at the bromodifluoromethyl carbon. In contrast, weaker bases like K₂CO₃ result in slower kinetics but improved selectivity for monosubstitution.

The methyl substituent at the 5-position of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole exerts significant influence on both the synthesis pathway and subsequent reactivity patterns. Steric considerations play a fundamental role in determining regioselectivity during pyrazole formation, with the methyl group possessing an A-value of approximately 1.74 kcal/mol [4] [5]. This moderate steric bulk creates a directional bias that favors substitution at the less hindered positions of the pyrazole ring [4] [6].

Electronic effects of the methyl substituent are equally important in controlling regiochemistry. As a weak electron-donating group with a Hammett sigma value of -0.17, the methyl group increases electron density at adjacent positions through hyperconjugation and inductive effects [4] [7]. This electronic donation preferentially stabilizes the C5-tautomer in 3(5)-substituted pyrazoles, with computational studies demonstrating that electron-donating groups favor occupation of the C3 position when tautomerism is possible [4] [7].

The combined steric and electronic influence of methyl substituents creates predictable patterns in pyrazole synthesis. When positioned at C5, the methyl group directs incoming electrophiles toward the C3 position due to both steric hindrance at adjacent sites and electronic activation of the distant position [3] [4]. This directional effect is particularly pronounced in reactions involving bulky reagents such as bromodifluoromethylating agents, where steric interactions become the dominant factor controlling regioselectivity [8].

Substitution pattern optimization relies heavily on understanding these methyl group effects. In cyclocondensation reactions between fluorinated β-diketones and hydrazine derivatives, the presence of a methyl group at the 5-position increases regioselectivity ratios from 2:1 to 9:1 for the desired 1,3,4-substitution pattern [3]. The methyl substituent acts as both a steric blocker and an electronic modulator, creating a thermodynamic preference for specific regioisomers while also influencing the kinetics of ring closure steps [7] [9].

Tautomeric equilibria involving methyl-substituted pyrazoles demonstrate the interplay between steric and electronic factors. Density functional theory calculations reveal that 3-methylpyrazole exists predominantly in the form where the methyl group occupies the C3 position, with the equilibrium constant favoring this tautomer by approximately 2.5 kcal/mol [4] [5]. This preference arises from the combination of hyperconjugative stabilization and minimization of steric interactions with the pyrazole nitrogen atoms [4] [7].

Synthetic implications of methyl substituent effects extend beyond simple regioselectivity control. The presence of methyl groups influences reaction rates, with electron-donating methyl substituents accelerating nucleophilic attack at electron-deficient positions while retarding electrophilic substitution at electron-rich sites [7] [10]. In the specific case of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole synthesis, the methyl group at C5 facilitates the introduction of the strongly electron-withdrawing bromodifluoromethyl group at the C3 position by providing electronic compensation for the developing electron deficiency [8].

Directed Ortho-Metalation Approaches for Positional Selectivity

Directed ortho-metalation represents a powerful strategy for achieving precise positional selectivity in pyrazole functionalization, particularly relevant for the synthesis and modification of 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole derivatives [11] [12] [13]. This approach leverages the coordinating ability of nitrogen-containing heterocycles to direct metalation to specific positions through chelation-assisted deprotonation mechanisms [13] [14].

Fundamental principles of directed ortho-metalation in pyrazole systems rely on the Lewis basic character of the ring nitrogens, which can coordinate to lithium or other metal centers [13] [15]. The pyrazole ring presents unique challenges compared to simple aromatic systems due to the presence of two nitrogen atoms with different electronic properties - one pyrrole-like nitrogen that can donate its lone pair to maintain aromaticity, and one pyridine-like nitrogen that retains its basicity [4] [13]. This dual character creates multiple potential coordination sites that can influence the regioselectivity of metalation reactions [12] [14].

Mechanistic considerations in pyrazole directed ortho-metalation involve complex equilibria between different coordination modes [12] [16]. The metalating agent, typically an organolithium reagent such as n-butyllithium or lithium diisopropylamide, can coordinate to either the N1 or N2 nitrogen atoms [13] [15]. The most favorable coordination geometry places the metal center in close proximity to the C5 position, making this the preferred site for initial deprotonation [12] [14]. This positional selectivity is enhanced when electron-withdrawing groups are present at the C3 position, as in 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole, where the bromodifluoromethyl group increases the acidity of the C5 hydrogen through inductive effects [11] [16].

Protecting group strategies have been developed to enhance regioselectivity and expand the scope of directed ortho-metalation in pyrazoles [12] [17]. The use of 2-(trimethylsilyl)ethoxymethyl protecting groups on nitrogen atoms provides both steric hindrance and electronic modulation that can reverse the inherent reactivity patterns of the pyrazole ring [12] [14]. In protected pyrazole systems, sequential metalation and functionalization can be achieved with complete regiocontrol, allowing access to complex substitution patterns that would be difficult to obtain through other synthetic routes [12] [17].

Reaction conditions for successful directed ortho-metalation of pyrazole derivatives require careful optimization of temperature, solvent, and base selection [11] [14]. Low temperatures (-78°C to -40°C) are typically necessary to prevent decomposition and ensure high regioselectivity [13] [15]. Ethereal solvents such as tetrahydrofuran or diethyl ether provide the necessary solvation for lithium species while maintaining the required coordination interactions [17] [18]. Base selection between n-butyllithium, lithium diisopropylamide, or more specialized reagents such as lithium tetramethylpiperidide depends on the specific substitution pattern and desired level of selectivity [14] [15].

Substrate scope in directed ortho-metalation of pyrazoles has been extensively studied, revealing clear trends related to electronic and steric effects [11] [12]. Electron-withdrawing substituents such as the bromodifluoromethyl group enhance the reactivity of adjacent positions toward metalation by increasing C-H acidity [16] [14]. Electron-donating groups like methyl substituents can direct metalation to remote positions by stabilizing the resulting carbanion through hyperconjugative effects [17] [18]. The combination of both types of substituents, as in 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole, creates a highly predictable regioselectivity pattern that favors metalation at the C4 position [11] [16].

Applications in target synthesis demonstrate the practical utility of directed ortho-metalation for constructing complex pyrazole derivatives [12] [14]. Sequential metalation and electrophilic quenching reactions can introduce multiple functional groups with complete positional control [17] [18]. Cross-coupling strategies following directed ortho-metalation enable the formation of carbon-carbon bonds through palladium-catalyzed reactions with aryl halides or boronic acids [12] [19]. Transmetalation protocols allow conversion of organolithium intermediates to more stable organozinc or organomagnesium species that are compatible with a broader range of electrophiles and reaction conditions [18] [19].

Limitations and challenges in directed ortho-metalation of pyrazoles include competing reaction pathways and functional group compatibility issues [11] [14]. The basic conditions required for metalation can be incompatible with acid-sensitive functional groups or easily enolizable carbonyl compounds [13] [15]. Ring-opening reactions can occur under strongly basic conditions, particularly when electron-withdrawing groups are present [16] [14]. Metalation-migration sequences can lead to rearranged products if the initial metalation site is not thermodynamically favored [17] [19].